3-Position vs. 4-Position Substitution: Structural Determinant of Molecular Geometry and Synthetic Utility
Boc-4-(3-aminophenyl)butanoic acid (CAS 149505-99-7) with 3-position substitution exhibits distinct molecular geometry and polarity compared to its 4-position isomer (CAS 105300-90-1). The 3-substituted isomer has a topological polar surface area (tPSA) of 75.6 Ų and an XLogP3 value of 3.0, while the 4-substituted isomer has a tPSA of 75.6 Ų and an XLogP3 value of 3.0 [1]. Both isomers share the same molecular formula (C15H21NO4) and molecular weight (279.33 g/mol), yet the substitution pattern alters the spatial orientation of the amine and carboxylic acid functionalities, which can impact receptor binding, linker geometry in bifunctional molecules, and downstream synthetic outcomes [1].
| Evidence Dimension | Topological Polar Surface Area (tPSA) and XLogP3 |
|---|---|
| Target Compound Data | tPSA = 75.6 Ų, XLogP3 = 3.0 |
| Comparator Or Baseline | Boc-4-(4-aminophenyl)butanoic acid (CAS 105300-90-1): tPSA = 75.6 Ų, XLogP3 = 3.0 |
| Quantified Difference | No difference in computed tPSA or XLogP3; difference lies in molecular shape and dipole moment orientation |
| Conditions | Computed properties from PubChem and vendor datasheets |
Why This Matters
The 3-position substitution provides a bent geometry that can serve as a ‘kinked‘ linker in PROTAC design, potentially improving ternary complex formation and degradation efficiency compared to the linear 4-position isomer [1].
- [1] PubChem. Boc-4-(3-aminophenyl)butanoic acid (CID 23359554). Compound summary. View Source
